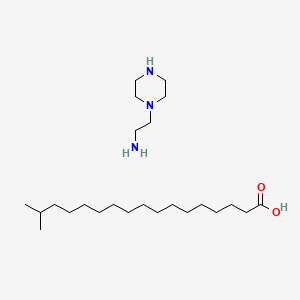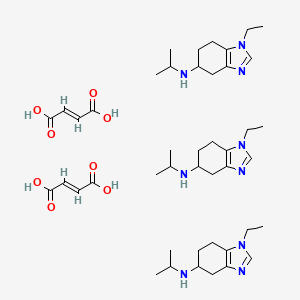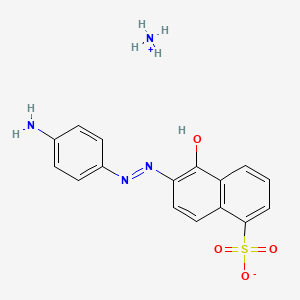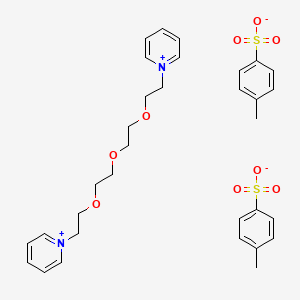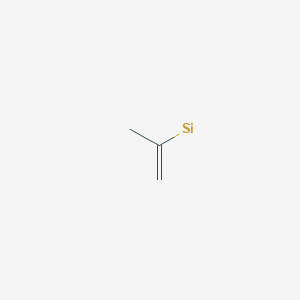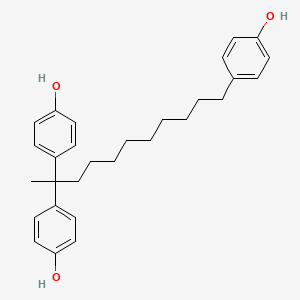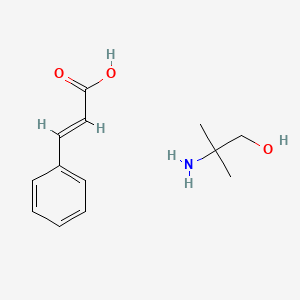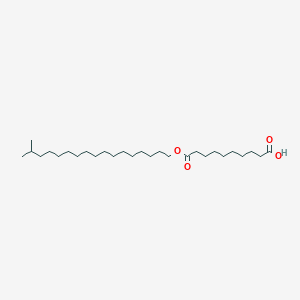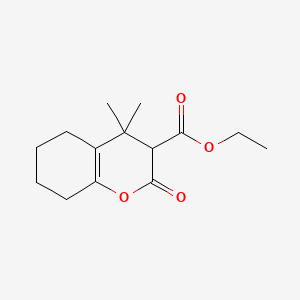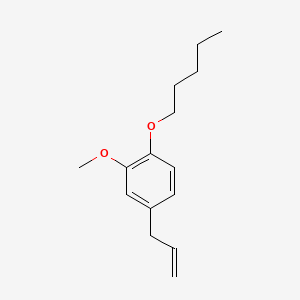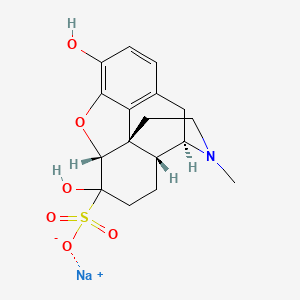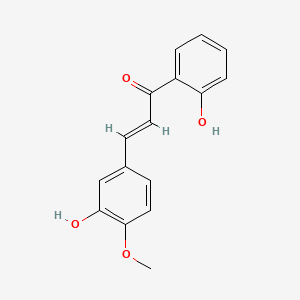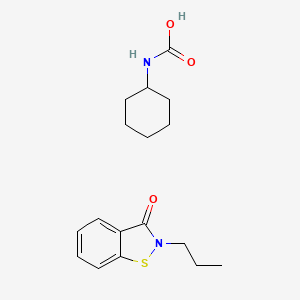
cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one, typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO₂) as raw materials . These reactions are often carried out under specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs large-scale synthetic routes that are optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactions, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting various biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one include other benzothiazole derivatives such as:
- 2-aminobenzenethiol
- 2-arylbenzothiazoles
- Benzothiazole-based anti-tubercular compounds
Uniqueness
This compound is unique due to its specific structural features and the combination of functional groups that confer distinct biological and chemical properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be present in other benzothiazole derivatives .
Eigenschaften
CAS-Nummer |
199173-04-1 |
|---|---|
Molekularformel |
C17H24N2O3S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
cyclohexylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C7H13NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;9-7(10)8-6-4-2-1-3-5-6/h3-6H,2,7H2,1H3;6,8H,1-5H2,(H,9,10) |
InChI-Schlüssel |
RETBCFYIKOBUQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C1CCC(CC1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


